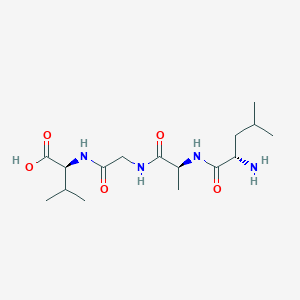

Leucyl-alanyl-glycyl-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leucyl-alanyl-glycyl-valine, also known as this compound, is a useful research compound. Its molecular formula is C16H30N4O5 and its molecular weight is 358.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis and Modification

Solid-Phase Peptide Synthesis (SPPS)

Leu-Ala-Gly-Val is commonly synthesized using solid-phase methods, which allow for efficient assembly of peptide chains. The synthesis typically involves:

- Activation of Amino Acids: Using reagents like HBTU or DIC to activate amino acids for coupling.

- Coupling Reactions: Sequential addition of amino acids to form the peptide chain.

- Deprotection and Cleavage: Removal of protective groups and cleavage from the resin support to yield the final product.

This methodology not only facilitates the production of Leu-Ala-Gly-Val but also aids in the development of new synthetic techniques applicable to other peptides.

Biological Research

Protein-Protein Interactions

Leu-Ala-Gly-Val is utilized to study interactions between proteins. Its specific sequence allows researchers to investigate binding affinities and mechanisms of action within cellular signaling pathways. For example, studies have demonstrated that variations in peptide sequences can significantly affect binding properties, making it a valuable model for understanding protein interactions .

Enzyme-Substrate Specificity

Research indicates that Leu-Ala-Gly-Val can serve as a substrate for various enzymes, aiding in the exploration of enzyme kinetics and specificity. Case studies have shown that similar dipeptides undergo hydrolysis at comparable rates across different species, suggesting conserved enzymatic pathways .

Therapeutic Potential

Antimicrobial Activity

Peptides like Leu-Ala-Gly-Val are being investigated for their antimicrobial properties. Preliminary studies suggest that certain peptide sequences can disrupt bacterial membranes, offering potential as novel antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance.

Signal Molecules

In medical research, Leu-Ala-Gly-Val is explored for its role as a signaling molecule. Its ability to modulate cellular responses makes it a candidate for therapeutic applications in conditions such as inflammation and cancer.

Nutritional Applications

Dipeptide Transport Mechanisms

Leu-Ala-Gly-Val has been studied for its absorption characteristics in the gastrointestinal tract. Research indicates that dipeptides are absorbed more efficiently than free amino acids, enhancing nutritional uptake in animal models. This has implications for dietary formulations aimed at improving protein efficiency .

Industrial Applications

Biocompatible Materials

In the industrial sector, peptides like Leu-Ala-Gly-Val are being incorporated into the development of biocompatible materials such as hydrogels and nanomaterials. Their unique properties allow for functional versatility in applications ranging from drug delivery systems to tissue engineering.

特性

CAS番号 |

17195-26-5 |

|---|---|

分子式 |

C16H30N4O5 |

分子量 |

358.43 g/mol |

IUPAC名 |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |

InChIキー |

VWWKKDNCCLAGRM-GVXVVHGQSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

異性体SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |

正規SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Key on ui other cas no. |

17195-26-5 |

配列 |

LAGV |

同義語 |

Leu-Ala-Gly-Val leucyl-alanyl-glycyl-valine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。